molecular formula C25H22ClN5O2S B4923162 4-chloro-N-[(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

4-chloro-N-[(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B4923162
M. Wt: 492.0 g/mol
InChI Key: UDCHPJOOPHQTJA-UHFFFAOYSA-N
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Description

4-chloro-N-[(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a triazole ring, a benzamide group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include hydrazine derivatives, phenyl isothiocyanate, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

4-chloro-N-[(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving triazole-containing compounds.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The triazole ring and the benzamide group can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing benzamides and derivatives with different substituents on the triazole ring or the benzamide moiety. Examples include:

  • 4-chloro-N-[(5-{[3-oxo-3-(methylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
  • 4-chloro-N-[(5-{[3-oxo-3-(ethylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Uniqueness

The uniqueness of 4-chloro-N-[(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-(3-anilino-3-oxopropyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c26-19-13-11-18(12-14-19)24(33)27-17-22-29-30-25(31(22)21-9-5-2-6-10-21)34-16-15-23(32)28-20-7-3-1-4-8-20/h1-14H,15-17H2,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCHPJOOPHQTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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